1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one
Overview
Description
The compound “1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The indole ring in this compound is substituted with a chlorine atom and an aminomethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, a common structure in many biologically active compounds. The chlorine atom and the aminomethylphenyl group would be expected to significantly influence the compound’s physical and chemical properties .
Scientific Research Applications
Synthesis and Applications in Structural Chemistry
- Novel Tryptophan Analogues : 1-[(4-Aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one is part of a family of novel tryptophan analogues designed for peptide/peptoid conformation elucidation studies. These derivatives have a unique structural feature with a ring that bridges specific carbon positions, restricting conformational flexibility while keeping functional groups available for further modification (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Structural Studies and Crystallography
- Crystal Structure Investigations : The compound has been studied in various forms, like 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2′,3′:7,6]cyclohept[b]indole derivatives. These studies involve understanding the crystal structures and molecular conformations, which are crucial for developing applications in materials science and drug design (Yamuna, Sridharan, Prasad, & Zeller, 2010).
Chemical Synthesis and Derivative Development
- Derivative Synthesis for Antitumor Activity : Derivatives of the compound have been synthesized, showing potential as antineoplastic agents. Such research underlines the compound's role in developing novel chemotherapeutic agents (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).
- Synthesis of Related Indole Derivatives : Research also includes synthesizing related indole derivatives, indicating a broad scope in chemical research for potential pharmaceutical applications (Yi, Cho, & Lee, 2005).
Pharmacological Research
- Glycine-Site NMDA Receptor Antagonists : Certain derivatives, such as 3-[2-(3-aminophenyl)-2-carboxyvinyl]-4,6-dichloro-1H-indole-2-carboxylic acid, have been identified as potent and selective antagonists of the glycine site of the N-methyl-d-aspartate (NMDA) receptor, indicating potential for neurological and psychiatric disorder treatment (Baron et al., 2005).
Enzyme Inhibition Studies
- HIV-1 Reverse Transcriptase Inhibitors : Derivatives of this compound have been designed and synthesized to study their activity on HIV-1 RT (Reverse Transcriptase) associated functions. These findings highlight its potential in antiviral drug research (Meleddu et al., 2016).
Additional Synthetic Pathways and Applications
- Synthesis of Benzazepine and Biindolyl Derivatives : Further chemical research has explored the synthesis of related structures like benzazepine and biindolyl derivatives, demonstrating the compound's versatility in organic synthesis (Kobayashi, Nakai, & Fukamachi, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(4-aminophenyl)methyl]-6-chloro-3H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-12-4-3-11-7-15(19)18(14(11)8-12)9-10-1-5-13(17)6-2-10/h1-6,8H,7,9,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOCNKBFZSKJIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-aminophenyl)methyl]-6-chloro-2,3-dihydro-1H-indol-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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